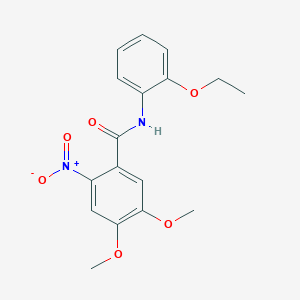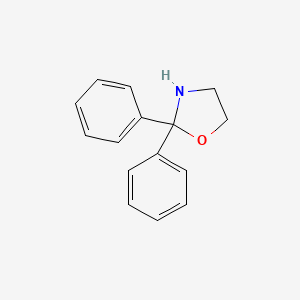![molecular formula C17H19NOS B5864639 N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
N-benzyl-3-[(4-methylphenyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-[(4-methylphenyl)thio]propanamide, also known as BMPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
N-benzyl-3-[(4-methylphenyl)thio]propanamide works by selectively inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B leads to an increase in the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory and analgesic properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-3-[(4-methylphenyl)thio]propanamide in lab experiments is its selectivity for MAO-B inhibition. This makes it a useful tool for studying the role of MAO-B in various physiological and pathological processes. However, this compound has some limitations as well. It is a highly toxic compound that requires strict safety protocols for handling and disposal. Additionally, its complex synthesis method makes it difficult to produce in large quantities.
Direcciones Futuras
There are a number of future directions for research on N-benzyl-3-[(4-methylphenyl)thio]propanamide. One area of focus is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the development of new MAO-B inhibitors that are less toxic and have fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-benzyl-3-[(4-methylphenyl)thio]propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylthiophenol with benzyl bromide to form 4-methylphenylthio-benzyl ether. This intermediate is then reacted with 3-bromopropionamide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
N-benzyl-3-[(4-methylphenyl)thio]propanamide has been studied for its potential use in scientific research, particularly in the field of neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease and depression.
Propiedades
IUPAC Name |
N-benzyl-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-12-11-17(19)18-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCDPXPUYAHSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)



![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)
![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)

![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)


